molecular formula C25H27Cl2NO2 B10945594 N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide

N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide

Cat. No.: B10945594
M. Wt: 444.4 g/mol
InChI Key: GTYWCMUGQBZDPS-UHFFFAOYSA-N
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Description

“N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The compound’s structure features an adamantyl group, a dichlorophenoxy group, and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide” typically involves the following steps:

    Formation of the adamantylmethyl group: This can be achieved by reacting 1-adamantylamine with formaldehyde under acidic conditions to form N-(1-adamantylmethyl)amine.

    Synthesis of the dichlorophenoxy group: The 2,3-dichlorophenol can be reacted with an appropriate alkylating agent, such as methyl iodide, in the presence of a base to form 2,3-dichlorophenoxymethyl iodide.

    Coupling reaction: The N-(1-adamantylmethyl)amine is then reacted with 2,3-dichlorophenoxymethyl iodide in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may target the benzamide moiety, potentially converting it to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the adamantyl group.

    Reduction: Amines derived from the reduction of the benzamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide” would depend on its specific application. In a biological context, it may interact with specific proteins or enzymes, modulating their activity. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the dichlorophenoxy group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylmethyl)-3-[(2,4-dichlorophenoxy)methyl]benzamide
  • N-(1-adamantylmethyl)-3-[(2,3-difluorophenoxy)methyl]benzamide
  • N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)ethyl]benzamide

Uniqueness

“N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide” is unique due to the specific positioning of the dichlorophenoxy group and the adamantylmethyl group. These structural features may confer distinct chemical and biological properties, such as enhanced stability, bioavailability, and specific interactions with biological targets.

Properties

Molecular Formula

C25H27Cl2NO2

Molecular Weight

444.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-3-[(2,3-dichlorophenoxy)methyl]benzamide

InChI

InChI=1S/C25H27Cl2NO2/c26-21-5-2-6-22(23(21)27)30-14-16-3-1-4-20(10-16)24(29)28-15-25-11-17-7-18(12-25)9-19(8-17)13-25/h1-6,10,17-19H,7-9,11-15H2,(H,28,29)

InChI Key

GTYWCMUGQBZDPS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC(=C4)COC5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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